molecular formula C8H16O B078427 2-Methyl-1-hepten-3-ol CAS No. 13019-19-7

2-Methyl-1-hepten-3-ol

Cat. No. B078427
CAS RN: 13019-19-7
M. Wt: 128.21 g/mol
InChI Key: PPKIOOAEILEYAF-UHFFFAOYSA-N
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Description

2-Methyl-1-hepten-3-ol is a chemical compound with the molecular formula C8H16O . It has a molecular weight of 128.2120 . It is reported to have a green strong aroma at high concentration, but a fatty, buttery aroma at low dilution . It has been found in banana, beer, patchouli oil, green pepper, and red pepper .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1-hepten-3-ol consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The structure can be represented by the InChI string: InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h8-9H,2,4-6H2,1,3H3 .


Physical And Chemical Properties Analysis

2-Methyl-1-hepten-3-ol has a molecular weight of 128.2120 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

  • Oxidative Cleavage Products from Linoleic Acid Esters : 2-Methyl-1-hepten-3-ol can be isolated from oxidized linoleic acid ester and is related to other cleavage products like 1-octen-3-ol and 2-trans-heptenal, suggesting its role in understanding oxidative processes in natural products and oils (Hoffmann, 1962).

  • Metabolite Formation by Botrytis cinerea : The controlled conversion of 2-methyl-2-hepten-6-one by Botrytis cinerea results in the formation of various metabolites, including 2-Methyl-1-hepten-3-ol (sulcatol), indicating its significance in biological transformation processes (Schwab et al., 1991).

  • Reactions with C5, C6, and C8 Unsaturated Biogenic Alcohols : A study on the reactions of ions like H3O+, NO+, and O2+ with various unsaturated alcohols, including 2-Methyl-1-hepten-3-ol, provides insights into chemical ionization techniques and their applications in identifying and quantifying isomers in mixtures of unsaturated alcohols (Schoon et al., 2007).

  • Continuous Stereoselective Synthesis : The reduction of 6-methyl-5-hepten-2-one to sulcatol (2-Methyl-1-hepten-3-ol) using alcohol dehydrogenase demonstrates the potential of continuous, coenzyme-dependent processes in synthesizing specific compounds (Röthig et al., 1990).

  • Laboratory Studies Supporting Detection by Proton Transfer Reaction-Mass Spectrometry : This research investigates the impact of various conditions on the detection of biogenic unsaturated alcohols, including 2-Methyl-1-hepten-3-ol, using proton transfer reaction-mass spectrometry, relevant for environmental monitoring (Demarcke et al., 2010).

  • Peroxyl-Radical-Scavenging Activity Study : A study on the radical scavenging activity of 2,6-dimethyl-5-hepten-2-ol and its analogues, related to 2-Methyl-1-hepten-3-ol, offers insights into the antioxidant properties and potential applications in health sciences (Stobiecka et al., 2016).

properties

IUPAC Name

2-methylhept-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h8-9H,2,4-6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKIOOAEILEYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333798
Record name 2-Methyl-1-hepten-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-hepten-3-ol

CAS RN

13019-19-7
Record name 2-Methyl-1-hepten-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13019-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-hepten-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
A Yasuda, S Tanaka, H Yamamoto… - Bulletin of the Chemical …, 1979 - journal.csj.jp
… t-Butyl hydroperoxide (90%, 600 mg, 6.0 mmol) was added dropwise over a period of 10 min at room temperature to a solution of 2-methyl-1-hepten-3-ol (4) (512 mg, 4.0 mmol) and …
Number of citations: 23 www.journal.csj.jp
JC Barrish - 1983 - search.proquest.com
… For example, 2-methyl-1-hepten-3-ol (I) reacted with 9-BBN to give an approximately 11: 1 threo (S* S*): erythro (R* S*) mixture of 2-methyl-1, 3-heptanediol (II). Attempts to improve this …
Number of citations: 2 search.proquest.com
PJ Pearce, DH Richards, NF Scilly - Organic Syntheses, 2003 - Wiley Online Library
… product: 3‐butyl‐2‐methyl‐1‐hepten‐3‐ol …
Number of citations: 0 onlinelibrary.wiley.com
R Damico, T Logan - The Journal of Organic Chemistry, 1967 - ACS Publications
… Isomerization of 2-Methyl-1 -hepten-3-ol (Entry 3).—A solution of 5.0g (0.039 mole) of 2-methyl-l-hepten-3-ol and 1.5g (0.0078 mole) of iron pentacarbonylin 25 ml of «-octane solvent …
Number of citations: 79 pubs.acs.org
DE Pearson, RD Wysong… - The Journal of Organic …, 1967 - ACS Publications
… Isomerization of 2-Methyl-1 -hepten-3-ol (Entry 3).—A solution of 5.0g (0.039 mole) of 2-methyl-l-hepten-3-ol and 1.5g (0.0078 mole) of iron pentacarbonylin 25 ml of «-octane solvent …
Number of citations: 187 pubs.acs.org
J Lahne - 2010 - ideals.illinois.edu
… obtain a THF-Et2O extract of 2-methyl-1-hepten-3-ol. The extract was dried over anhydrous … (2) The 2-methyl-1-hepten-3-ol was esterified with acryloyl chloride in order to yield 2-methyl…
Number of citations: 22 www.ideals.illinois.edu
A Bongini, G Cardillo, M Orena, G Porzi… - The Journal of Organic …, 1982 - ACS Publications
… -dimethyl- 1,6-octadien-3-ol (linalool), 4-penten-2-ol, and 4methyl-4-penten-2-ol, respectively, while lower selectivity is observed in the cases of l-hexen-3-ol and 2-methyl-1hepten-3-ol (…
Number of citations: 167 pubs.acs.org
RC van der Drift, E Bouwman, E Drent - Journal of organometallic chemistry, 2002 - Elsevier
Isomerisation of allylic alcohols forms an elegant shortcut to carbonyl compounds in a completely atom-economical process that offers several useful applications in natural-product …
Number of citations: 282 www.sciencedirect.com
GB BENNETT - Synthesis, 1977 - thieme-connect.com
… A solution of 2-methyl-1-hepten-3-ol (2.56 g, 20 mmol) in tetrahydrofuran (5 ml) is treated with potassium hydride (0.48 g. mineral oil suspension. 3mmol) and the resulting solution is …
Number of citations: 246 www.thieme-connect.com
J Han, W Jia, Y Wan, X Sun, M Liang, C Wei… - Journal of food …, 2022 - Elsevier
Vegetable oils are ideal alternative solvents for extracting fat-soluble substances. Here, response surface methodology, conventional analysis, and headspace-gas chromatography-…
Number of citations: 8 www.sciencedirect.com

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